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Executive Summary
AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the

innate immune system with tumor cells for targeted destruction. This technical guide provides

an in-depth overview of the foundational research on AFM24, detailing its mechanism of action,

summarizing key preclinical and clinical data, and outlining experimental methodologies.

AFM24 co-engages CD16A on natural killer (NK) cells and macrophages, and the epidermal

growth factor receptor (EGFR) on solid tumor cells. This dual targeting strategy redirects the

cytotoxic capabilities of the innate immune system to eliminate cancer cells through antibody-

dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

A key feature of AFM24 is its activity independent of EGFR signaling pathways, offering a

potential therapeutic option for patients with tumors resistant to conventional EGFR inhibitors.

Mechanism of Action: Bridging Innate Immunity and
Tumor Cells
AFM24 is a tetravalent, bispecific antibody construct with two binding sites for CD16A and two

for EGFR.[1][2] CD16A is an activating Fc receptor expressed on the surface of NK cells and

macrophages.[1][3] EGFR is a receptor tyrosine kinase frequently overexpressed in various

solid tumors and plays a role in cell proliferation and survival.[1]
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By simultaneously binding to CD16A on innate immune cells and EGFR on tumor cells, AFM24
creates an immunological synapse, effectively redirecting the cytotoxic machinery of NK cells

and the phagocytic activity of macrophages towards the tumor. This mechanism of action leads

to tumor cell lysis via two primary pathways:

Antibody-Dependent Cellular Cytotoxicity (ADCC): Engagement of CD16A on NK cells by

AFM24, which is cross-linked to an EGFR-expressing tumor cell, triggers the release of

cytotoxic granules containing perforin and granzymes, inducing apoptosis in the cancer cell.

Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, AFM24 facilitates the

engulfment and destruction of EGFR-positive tumor cells by macrophages through CD16A-

mediated phagocytosis.

Crucially, AFM24's efficacy is not dependent on inhibiting EGFR signaling pathways. This

allows it to be effective against tumors with downstream mutations in pathways like KRAS and

BRAF, which typically confer resistance to EGFR-targeting tyrosine kinase inhibitors (TKIs) and

some monoclonal antibodies. Preclinical data have shown that AFM24's activity is independent

of EGFR expression levels.

Quantitative Data Summary
Preclinical In Vitro Potency
The potency of AFM24 in mediating ADCC has been evaluated across a panel of EGFR-

expressing tumor cell lines. The half-maximal effective concentration (EC50) values

demonstrate potent activity in the picomolar range.

Cell Line Tumor Type
EGFR
Expression
(SABC*)

KRAS/BRAF
Status

AFM24 ADCC
EC50 (pM)

Various Multiple Not specified
Mutated and

Wild-Type

0.7 ± 0.4 to 47.7

± 19.0

*SABC: Standard Antibody Binding Capacity, a measure of cell surface antigen density.

Preclinical In Vivo Efficacy
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In vivo studies in humanized mouse models have demonstrated the anti-tumor efficacy of

AFM24.

Model Tumor Type Treatment Dosage Outcome

hu-NOG mice

A-431 (human

epidermoid

carcinoma)

AFM24
5, 15, and 45

mg/kg i.v.

Dose-dependent

tumor growth

inhibition

Clinical Trial Efficacy (Monotherapy and Combination)
Clinical trials have evaluated AFM24 as both a monotherapy and in combination with other

agents, such as the anti-PD-L1 antibody atezolizumab.

AFM24 Monotherapy (Phase 1/2a, NCT04259450)

Patient Population Number of Patients Best Objective Response

EGFR-expressing solid tumors

(heavily pretreated)
35 Stable Disease in 10 patients

EGFR mutant NSCLC 15
2 confirmed partial responses,

5 stable disease

EGFR+ Colorectal Cancer 16
1 confirmed stable disease

with tumor reduction

AFM24 in Combination with Atezolizumab (Phase 1/2a, NCT05109442)
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Patient
Populatio
n

Number
of
Evaluable
Patients

Confirme
d
Complete
Respons
e (CR)

Partial
Respons
es (PRs)

Stable
Disease
(SD)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

EGFR wild-

type

NSCLC

(progresse

d on anti-

PD-L1 and

chemother

apy)

15 1 3 7 73.3% 5.9 months

EGFR-WT

NSCLC

(failed prior

CPI and

chemother

apy)

35 1 7
Not

specified
77% 5.5 months

Experimental Protocols
In Vitro ADCC Assay
Objective: To determine the potency and efficacy of AFM24 in mediating NK cell-mediated

cytotoxicity against EGFR-expressing tumor cells.

Methodology:

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy

donors. NK cells are then enriched from this population.

Target Cells: A panel of EGFR-expressing tumor cell lines (e.g., various origins with different

EGFR expression levels and KRAS/BRAF mutation status) are cultured.
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Labeling: Target cells are labeled with a fluorescent dye, such as calcein-AM, which is

retained by live cells.

Co-culture: Labeled target cells are co-cultured with NK cells at a specific effector-to-target

(E:T) ratio (e.g., 0.3:1).

Treatment: Increasing concentrations of AFM24 are added to the co-culture. Control

antibodies (e.g., anti-RSV/CD16A) are used as negative controls.

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).

Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the

supernatant is measured using a fluorescence plate reader. The percentage of specific lysis

is calculated relative to spontaneous and maximum release controls.

Data Analysis: The EC50 values are determined by plotting the percentage of specific lysis

against the concentration of AFM24 and fitting the data to a sigmoidal dose-response curve.

In Vitro ADCP Assay
Objective: To assess the ability of AFM24 to induce macrophage-mediated phagocytosis of

EGFR-expressing tumor cells.

Methodology:

Effector Cells: Human macrophages are generated from healthy donor PBMCs by in vitro

culture in the presence of macrophage colony-stimulating factor (M-CSF).

Target Cells: EGFR-expressing tumor cells are labeled with a fluorescent dye like CMFDA.

Co-culture: Labeled target cells are co-cultured with macrophages at a specific E:T ratio

(e.g., 5:1).

Treatment: AFM24 or control antibodies are added at various concentrations.

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
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Analysis by Flow Cytometry: Phagocytosis is quantified by flow cytometry, measuring the

percentage of macrophages that have engulfed the fluorescently labeled tumor cells (i.e.,

double-positive for a macrophage marker like CD11b and the target cell label).

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AFM24 in a living organism.

Methodology:

Animal Model: Immunodeficient mice (e.g., humanized hIL-15 boosted NOG mice) are used,

which can accept human tumor xenografts and have functional human immune cells.

Tumor Implantation: Human tumor cells (e.g., A-431) are subcutaneously inoculated into the

mice.

Treatment Initiation: When tumors reach a specific volume (e.g., 50-100 mm³), treatment

with AFM24 or a vehicle control is initiated.

Dosing Regimen: AFM24 is administered intravenously (i.v.) at different dose levels (e.g., 5,

15, and 45 mg/kg) on a weekly schedule.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and the tumor growth curves of the different treatment groups are compared.

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of

immune cell infiltration by techniques such as fluorescence-activated cell sorting (FACS).

Phase 1/2a Clinical Trial Design (Combination Therapy)
Objective: To evaluate the safety, tolerability, and preliminary efficacy of AFM24 in combination

with atezolizumab in patients with advanced EGFR-expressing solid tumors.

Methodology (NCT05109442):
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Study Design: An open-label, non-randomized, multicenter, dose-escalation (Phase 1) and

dose-expansion (Phase 2a) study.

Patient Population: Patients with advanced, histologically confirmed EGFR-positive

malignancies who have progressed after prior therapies.

Treatment Regimen:

Safety Lead-in: A single dose of AFM24 is administered 7 days before the first

combination treatment.

Dose Escalation (Phase 1): A traditional 3+3 design is used to determine the maximum

tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AFM24. Escalating

doses of AFM24 are given as weekly intravenous infusions, while atezolizumab is

administered at a fixed dose (e.g., 840 mg) biweekly.

Dose Expansion (Phase 2a): The RP2D of AFM24 in combination with atezolizumab is

further evaluated in specific tumor cohorts.

Endpoints:

Primary Endpoints: Dose-limiting toxicities (Phase 1) and overall response rate (ORR) per

RECIST v1.1 (Phase 2a).

Secondary Endpoints: Safety, pharmacokinetics, immunogenicity, progression-free

survival (PFS), duration of response (DOR), and disease control rate (DCR).

Tumor Assessments: Tumor responses are assessed at baseline and at regular intervals

during treatment.
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Caption: AFM24 bridges innate immune cells and tumor cells.
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Caption: Workflow for an in vitro ADCC assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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